N-Boc-16-amino-hexadecanoic acid

PROTAC linker SAR targeted protein degradation estrogen receptor degradation

N-Boc-16-amino-hexadecanoic acid (CAS 135747-73-8) is the definitive C16 alkyl-chain PROTAC linker building block for constructing ER-α-targeting degraders. Cyrus et al. demonstrated that the 16-atom scaffold achieves ~65% ER-α degradation at 10 µM in MCF-7 cells, significantly surpassing C12 (~45%) and C9 (~25%) variants. The Boc-protected ω-amine withstands piperidine-mediated Fmoc deprotection, enabling orthogonal sequential conjugation: E3 ligase ligand attachment via the free carboxylic acid, followed by TFA deprotection and warhead coupling. This C16-Boc linker is essential for linker SAR libraries mapping optimal inter-ligand distance and cannot be substituted with shorter-chain or Fmoc-protected analogs without compromising ternary complex formation efficiency. Procure alongside C8/C11/C12 homologs for comprehensive degradation profiling.

Molecular Formula C21H41NO4
Molecular Weight 371.562
CAS No. 135747-73-8
Cat. No. B2857527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-16-amino-hexadecanoic acid
CAS135747-73-8
Molecular FormulaC21H41NO4
Molecular Weight371.562
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C21H41NO4/c1-21(2,3)26-20(25)22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24)
InChIKeyWYLNQFZBFIXXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Boc-16-amino-hexadecanoic Acid (CAS 135747-73-8): PROTAC Linker Building Block – Structural Identity and Supplier Purity Benchmarks


N-Boc-16-amino-hexadecanoic acid (CAS 135747-73-8) is a heterobifunctional, Boc-protected ω-amino fatty acid derivative classified within the alkyl-chain PROTAC linker family. Its molecular architecture—a 16-carbon saturated methylene chain terminated by a tert-butyloxycarbonyl (Boc)-protected amine at the ω-position and a free carboxylic acid at the α-position—enables sequential, orthogonal conjugation in the assembly of proteolysis-targeting chimeras (PROTACs) and peptide-drug conjugates . Commercial sourcing from major suppliers including MedChemExpress, Bidepharm, and InvivoChem confirms widespread industrial availability and established quality control benchmarks .

N-Boc-16-amino-hexadecanoic Acid: Why Generic Linker Substitution Compromises PROTAC Ternary Complex Formation and Degradation Efficiency


Direct substitution of N-Boc-16-amino-hexadecanoic acid with shorter-chain (C6, C8, C11, C12) or differently protected (Fmoc, Cbz, unprotected) ω-amino fatty acid analogs is not a chemically neutral exchange. Systematic PROTAC structure–activity relationship (SAR) studies have demonstrated that linker chain length directly and non-linearly governs ternary complex spatial complementarity, ubiquitination efficiency, and target degradation potency [1]. Specifically, Cyrus et al. established that for estrogen receptor-α (ER-α)-targeting PROTACs, the C16 atom linker scaffold (compound 13, the deprotected form of the C16-Boc building block) proved superior to C12 and C9 atom variants in achieving maximal ER degradation [2]. Furthermore, the Boc protecting group imposes distinct orthogonal deprotection requirements (TFA labile) versus Fmoc (piperidine labile), rendering Boc-protected linkers incompatible with base-sensitive synthetic strategies. These chain-length-dependent and protecting-group-dependent performance differences preclude generic interchange within PROTAC synthetic workflows.

N-Boc-16-amino-hexadecanoic Acid (CAS 135747-73-8): Quantitative Differentiation Evidence Against Closest Alkyl-Chain Linker Analogs


C16 Atom Linker Length Delivers Superior ER-α PROTAC Degradation Potency Relative to C12 and C9 Atom Linker Variants

In a direct head-to-head comparison of PROTAC degraders differing only in alkyl linker chain length (9, 12, 16, 19, and 21 atoms connecting an estradiol warhead to a VHL E3 ligase ligand pentapeptide), the 16-atom linker PROTAC (constructed from the C16-Boc amino acid building block) demonstrated the highest ER-α degradation efficiency at the screening concentration of 10 µM [1]. Specifically, Figure 3B in Cyrus et al. (2011) shows that the 16-atom linker PROTAC (compound 13) achieved approximately 65% ER degradation, outperforming the 12-atom linker (compound 12) at approximately 45% degradation and the 9-atom linker at approximately 25% degradation under identical treatment conditions [1]. Further dose-response analysis (Figure 3C) confirmed this trend at lower concentrations (1–5 µM), where 16-atom and 12-atom linkers maintained detectable degradation activity while 19-atom and 21-atom linkers lost efficacy, demonstrating a bell-shaped chain-length dependency with peak activity at C16 [2].

PROTAC linker SAR targeted protein degradation estrogen receptor degradation

Molecular Weight and Calculated LogP Differentiation: C16-Boc Linker vs. Commercially Available C11-Boc and C6-Boc Shorter-Chain Linkers

Among the commercially available Boc-protected ω-amino fatty acid linker homologous series (C6, C8, C11, C12, C16), N-Boc-16-amino-hexadecanoic acid (C16-Boc) possesses the highest molecular weight (371.55 g/mol) and the longest contiguous methylene span (16 carbons), providing the greatest spatial separation between conjugated ligands in PROTAC constructs . Cross-study comparison of physicochemical properties reveals a systematic progression: Boc-6-aminohexanoic acid (C6-Boc; CAS 6404-29-1, MW 231.29 g/mol); Boc-8-aminooctanoic acid (C8-Boc; CAS 30100-16-4, MW 259.35 g/mol); Boc-11-aminoundecanoic acid (C11-Boc; CAS 10436-25-6, MW 301.42 g/mol); Boc-12-aminododecanoic acid (C12-Boc; CAS 18934-81-1, MW 315.45 g/mol); and N-Boc-16-amino-hexadecanoic acid (C16-Boc; CAS 135747-73-8, MW 371.55 g/mol) . The cLogP of the target compound is predicted at approximately 6.1 (Leyan datasheet), which is ~2.4 log units higher than C11-Boc (estimated cLogP ~3.7) and ~4.4 log units higher than C6-Boc (estimated cLogP ~1.7), directly reflecting the incremental contribution of each additional methylene unit to overall linker lipophilicity .

linker physicochemical properties logP comparison molecular weight ranking

Boc Protecting Group Enables Orthogonal Deprotection Strategy Relative to Fmoc-16-amino-hexadecanoic Acid Analog

N-Boc-16-amino-hexadecanoic acid (Boc-C16) and its Fmoc-protected analog (16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid; CAS 1356220-22-8; MW 493.68 g/mol) represent the two dominant orthogonal protecting group strategies for ω-amino fatty acid linkers . The Boc group is cleaved under acidic conditions (typically 25–50% TFA in DCM, 30 min to 2 h at room temperature) with a half-life of approximately 7 years at room temperature in TFA/DCM (1:1), rendering it exceptionally stable during basic reaction conditions [1]. In contrast, the Fmoc group is removed under mild basic conditions (20% piperidine in DMF) with deprotection half-lives on the order of seconds to minutes for resin-bound amino acids . This fundamental chemical orthogonality means that Boc-C16 is compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies where the Fmoc group is retained during linker coupling, while Fmoc-C16 is compatible with Boc/Bzl SPPS strategies . The molecular weight penalty of the Fmoc analog (493.68 vs. 371.55 g/mol, a 32.9% increase) additionally impacts atom economy in the final PROTAC structure.

orthogonal protecting group strategy Boc vs Fmoc deprotection solid-phase peptide synthesis compatibility

Supplier Purity Benchmarking: Target Compound Matches Industry Standard 97% Purity Across Major Manufacturers, with Validated QC Documentation

N-Boc-16-amino-hexadecanoic acid (C16-Boc; CAS 135747-73-8) is consistently supplied at 97% purity by multiple independent manufacturers including Bidepharm (97% standard purity, batch-specific QC with NMR, HPLC, GC), Leyan (97%), and Amatek Scientific (97%) . This places the target compound at the standard purity tier for Boc-protected alkyl-chain linkers—comparable to Boc-11-aminoundecanoic acid (C11-Boc; 97% from Bidepharm and Sigma-Aldrich) and slightly below the ≥98% (TLC) purity available for Boc-12-aminododecanoic acid (C12-Boc; Sigma-Aldrich catalog 09780) . Critically, Bidepharm provides batch-level QC certificates including NMR, HPLC, and GC for each lot of C16-Boc, a documentation standard that is not universally available across all suppliers of shorter-chain linker analogs .

supplier purity comparison quality control documentation NMR HPLC GC batch analysis

Long-Term Storage Stability: C16-Boc Linker Maintains 3-Year Powder Shelf Life at -20°C, Equivalent to Shorter-Chain Homologs

N-Boc-16-amino-hexadecanoic acid demonstrates long-term powder storage stability of 3 years at -20°C when stored in a sealed, moisture-protected environment, as specified by InvivoChem . This stability profile is consistent with the industry-standard storage recommendations for the broader class of Boc-protected alkyl-chain PROTAC linkers, including Boc-12-aminododecanoic acid (TargetMol: powder -20°C for 3 years) and Boc-11-aminoundecanoic acid (various suppliers: storage at 2–8°C or -20°C) . The compound is additionally stable at 4°C for 2 years (powder) and at ambient temperature during standard shipping conditions, providing practical logistics flexibility .

linker storage stability powder shelf life PROTAC building block handling

Procurement Cost-Benefit: C16-Boc Linker Pricing at MedChemExpress Scales Linearly with Quantity, Enabling Economical Bulk Purchasing for PROTAC Library Synthesis

N-Boc-16-amino-hexadecanoic acid (C16-Boc) is available from MedChemExpress at a tiered pricing structure: 5 mg at USD 31, 50 mg at USD 164, 250 mg at USD 523, and 1 g at USD 1,415, representing a cost-per-gram that decreases from USD 6,200/g (5 mg scale) to USD 1,415/g (1 g scale) . By comparison, the shorter-chain Boc-12-aminododecanoic acid (C12-Boc; CAS 18934-81-1) is listed by Sigma-Aldrich at approximately USD 266/g (500 mg at USD 133) , while Boc-11-aminoundecanoic acid (C11-Boc) from Bidepharm is priced at approximately USD 7199/g . The observed premium for C16-Boc relative to C12-Boc reflects the longer synthetic sequence required for the C16 chain; however, the cost remains within the same order of magnitude as C11-Boc from certain suppliers, indicating competitive pricing for the longest commercially available Boc-protected alkyl linker in this series.

PROTAC linker procurement cost per gram analysis bulk purchasing economics

N-Boc-16-amino-hexadecanoic Acid: Evidence-Backed Application Scenarios for PROTAC Design, Peptide-Drug Conjugates, and Linker SAR Studies


PROTAC Synthesis Targeting Estrogen Receptor-α (ER-α) Where Maximal Degradation Efficiency Requires a 16-Atom Alkyl Linker

N-Boc-16-amino-hexadecanoic acid is the optimal building block for constructing ER-α-targeting PROTACs based on the estradiol–VHL ligand architecture. As demonstrated by Cyrus et al. (2011), the 16-atom linker PROTAC (compound 13) achieves approximately 65% ER-α degradation at 10 µM in MCF-7 cells, outperforming the 12-atom linker (compound 12, ~45%) and 9-atom linker (~25%) variants [1]. The Boc protection of the ω-amine enables sequential conjugation: first, esterification or amidation of the α-carboxylic acid to attach the E3 ligase ligand (e.g., VHL pentapeptide), followed by TFA-mediated Boc deprotection to liberate the free ω-amine for coupling to the estradiol warhead. This orthogonal strategy preserves the spatial integrity of the 16-atom linker throughout the synthetic sequence. Researchers pursuing ER-α PROTACs should prioritize procurement of C16-Boc over shorter-chain homologs to access the 16-atom scaffold associated with peak degradation potency.

Systematic PROTAC Linker SAR Campaigns Requiring Quantitative Chain-Length Modulation from C9 to C21

The bell-shaped linker-length dependency of PROTAC degradation efficiency established in the Cyrus et al. study—where activity peaks at 16 atoms and declines at both shorter (9, 12 atoms) and longer (19, 21 atoms) chain lengths—necessitates the inclusion of N-Boc-16-amino-hexadecanoic acid as the critical C16 midpoint in any comprehensive linker SAR library [1]. Procuring the C16-Boc building block alongside C8-Boc, C11-Boc, and C12-Boc homologs enables the parallel synthesis of a complete alkyl-chain-length series, allowing researchers to map the optimal inter-ligand distance for any given POI–E3 ligase pair. The quantitative progression in molecular weight (231→259→301→315→371 g/mol) and cLogP (~1.7→~2.6→~3.7→~4.4→~6.1) across this series provides an incremental hydrophobicity gradient that can be correlated with cellular permeability and ternary complex formation metrics.

Peptide-Drug Conjugate (PDC) Linker Chemistry Requiring Acid-Labile Boc Protection for Orthogonal Conjugation in Fmoc-SPPS Workflows

In Fmoc-based solid-phase peptide synthesis, the acid-labile Boc protecting group on N-Boc-16-amino-hexadecanoic acid remains fully stable during repetitive piperidine-mediated Fmoc deprotection cycles (half-life ~7 years in TFA/DCM 1:1) [2]. This orthogonality allows the C16-Boc linker to be incorporated at the N-terminus of a resin-bound peptide via its free carboxylic acid (using HATU or EDC coupling), while the Boc-protected ω-amine survives all subsequent Fmoc deprotection and peptide elongation steps. After completion of the peptide chain and cleavage from the resin, the Boc group is removed with TFA to expose the ω-amine for drug conjugation. This workflow is incompatible with Fmoc-protected linker analogs, which would undergo premature deprotection during piperidine treatments, underscoring the synthetic necessity of procuring Boc-C16 specifically for Fmoc-SPPS-based PDC construction.

Membrane-Anchored Peptide Therapeutics Where C16 Alkyl Chain Provides Optimal Lipid Bilayer Insertion Without C18/C20-Associated Aggregation Risk

The 16-carbon saturated alkyl chain of N-Boc-16-amino-hexadecanoic acid, corresponding to the palmitoyl (C16:0) fatty acid backbone, provides a membrane-anchoring moiety with an established track record in lipidated peptide therapeutics . Palmitoylation (C16) is the most common natural post-translational lipid modification, and its synthetic mimicry using C16-Boc linkers yields conjugates with physiological membrane partitioning behavior. The cLogP of approximately 6.1 balances sufficient hydrophobicity for stable membrane insertion while avoiding the aggregation propensity associated with stearoyl (C18, cLogP ~7.1) or arachidyl (C20, cLogP ~8.1) chains. For peptide therapeutics requiring reversible membrane anchoring via a pH-sensitive or enzymatically cleavable linkage, the Boc group provides a temporary N-protection strategy that is cleanly removed under mild acidic conditions without affecting the peptide backbone, enabling facile conversion to the bioactive free amine.

Quote Request

Request a Quote for N-Boc-16-amino-hexadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.